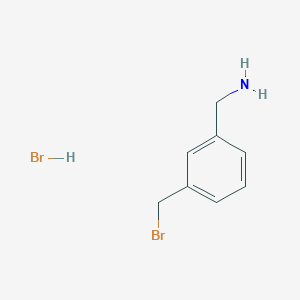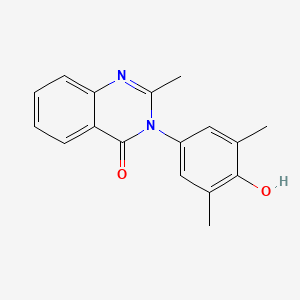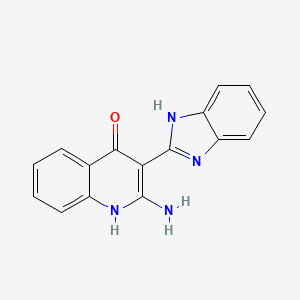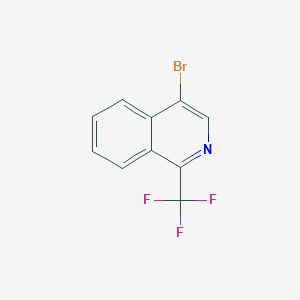
(3-(Bromomethyl)phenyl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Bromomethyl)phenyl)methanamine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is commonly used as an organic building block in various chemical syntheses and research applications . The compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)phenyl)methanamine hydrobromide typically involves the bromination of toluene derivatives followed by amination. One common method includes the bromination of 3-methylbenzylamine using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Bromomethyl)phenyl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylmethanamines, aldehydes, carboxylic acids, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-(Bromomethyl)phenyl)methanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3-(Bromomethyl)phenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Bromomethyl)phenyl)methanamine hydrobromide
- (2-(Bromomethyl)phenyl)methanamine hydrobromide
- (3-(Chloromethyl)phenyl)methanamine hydrochloride
Uniqueness
(3-(Bromomethyl)phenyl)methanamine hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of the bromomethyl group provides distinct electrophilic properties, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H11Br2N |
|---|---|
Peso molecular |
280.99 g/mol |
Nombre IUPAC |
[3-(bromomethyl)phenyl]methanamine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
Clave InChI |
XOOLDSRXQCCJGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CBr)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)


![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)

![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)

